molecular formula C5H6O3 B1582017 4-Methoxy-2(5H)-furanone CAS No. 69556-70-3

4-Methoxy-2(5H)-furanone

Cat. No. B1582017
CAS RN: 69556-70-3
M. Wt: 114.1 g/mol
InChI Key: VOYDEHILKLSVNN-UHFFFAOYSA-N
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Description

4-Methoxy-2(5H)-furanone is a furanone . It is isolated from Narthecium asiaticum maxim leave samples and is reported to cause nephrotoxicity in cattle .


Synthesis Analysis

4-Methoxy-2(5H)-furanone may be used as a starting reagent in the synthesis of 5-alkylidene 4-methoxy-2(5H)-furanone .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-2(5H)-furanone is C5H6O3 . It has a molecular weight of 114.10 .


Physical And Chemical Properties Analysis

4-Methoxy-2(5H)-furanone has a boiling point of 105 °C/0.5 mmHg (lit.) and a melting point of 62-64 °C (lit.) . Its molecular refractivity is 33.4±0.4 cm^3 . The compound has a density of 1.3±0.1 g/cm^3 and a vapor pressure of 0.6±0.4 mmHg at 25°C .

Scientific Research Applications

  • Organic 4-Methoxy-2-Nitroaniline Single Crystals for Optical Applications

    • Application Summary : The organic aromatic 4-methoxy-2-nitroaniline single crystal has potential applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
    • Methods of Application : The crystal was grown by the slow evaporation method. The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
    • Results or Outcomes : The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters are calculated. The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .
  • 4-Methoxy-2,2’-Bipyrrole-5-Carbaldehyde in Biosynthesis

    • Application Summary : This compound is a possible common biosynthetic intermediate of pyrrole-containing natural products including prodigiosins and tambjamines .
  • Synthesis, Characterization, Antioxidant, and Antibacterial Activities of Novel Benzamide Compounds
    • Application Summary : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds could potentially have antioxidant and antibacterial activities .
    • Methods of Application : The benzamide compounds were synthesized using standard organic synthesis techniques. The obtained products were purified, and their structures were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
    • Results or Outcomes : The in vitro antioxidant activity of all the compounds was evaluated . The results or outcomes are not specified in the source.
  • Designing, Synthesis and Characterization of 2-Aminothiazole-4 Compounds
    • Application Summary : 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
    • Methods of Application : Eight compounds were synthesized and characterized . The methods of application are not specified in the source.

properties

IUPAC Name

3-methoxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-7-4-2-5(6)8-3-4/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYDEHILKLSVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349193
Record name 4-Methoxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2(5H)-furanone

CAS RN

69556-70-3
Record name 4-Methoxy-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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